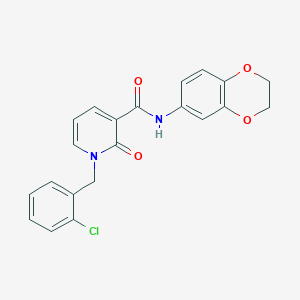
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide” is a complex organic molecule that contains several functional groups, including an isoxazole ring, a carboxamide group, a tetrahydropyran ring, and a thiophene ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The isoxazole ring, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom, is likely to contribute to the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups present in its structure. For instance, the isoxazole ring might undergo reactions typical of heterocycles, while the carboxamide group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like carboxamide could increase its solubility in polar solvents .Scientific Research Applications
Fungicidal Activity
Compounds with thiophene structures have been shown to possess fungicidal properties. Modifications at certain positions, such as the sixth position, can enhance this activity .
Antitumor and Cytotoxic Activity
Thiophene derivatives have been reported to exhibit antitumor and cytotoxic activities against various human tumor cell lines .
Anti-inflammatory Agents
Some thiophene nucleus-containing compounds act as anti-inflammatory agents, which could suggest potential applications in treating inflammation-related conditions .
Serotonin Antagonists
Thiophene compounds have also been used as serotonin antagonists, indicating possible therapeutic applications in neurological disorders such as Alzheimer’s disease .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Related compounds are known to target a disintegrin and metalloproteinase with thrombospondin motifs 5 . This protein plays a crucial role in the breakdown of extracellular matrix during processes like cell migration and tissue remodeling.
Mode of Action
It’s worth noting that similar compounds, such as tetrahydropyranyl (thp) ethers, are commonly used as protecting groups in organic synthesis . They are resilient to a variety of reactions and can be restored by acid-catalyzed hydrolysis .
Biochemical Pathways
Related compounds have been used in the identification and optimization of pteridinone toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis .
Pharmacokinetics
The related compound tetrahydropyran is a colourless volatile liquid , which may suggest that it could be readily absorbed and distributed in the body.
Result of Action
Related compounds have been implicated in the repair of dna double-strand breaks , suggesting potential roles in cellular repair mechanisms.
Action Environment
It’s worth noting that the related compound tetrahydropyran is a volatile liquid , suggesting that it could be sensitive to environmental conditions such as temperature and pressure.
properties
IUPAC Name |
N-[(4-thiophen-2-yloxan-4-yl)methyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c17-13(11-3-6-16-19-11)15-10-14(4-7-18-8-5-14)12-2-1-9-20-12/h1-3,6,9H,4-5,7-8,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKLRLSPESZGHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-ethyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2916639.png)
![Ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2916641.png)


![1-benzyl-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-[[1-(4-Methoxypyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2916649.png)


![Methyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2916655.png)
![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2916656.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2916658.png)

